2-Hydroxy-6-methylpyridine-3-boronic Acid
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Overview
Description
2-Hydroxy-6-methylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H8BNO3. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to direct the borylation to the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylpyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: Produced through nucleophilic substitution.
Scientific Research Applications
2-Hydroxy-6-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylpyridine-3-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as Suzuki-Miyaura coupling. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or binding to specific receptors .
Comparison with Similar Compounds
6-Hydroxy-2-methylpyridine-3-boronic acid: A closely related compound with similar reactivity and applications.
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic acid derivative used in organic synthesis.
Uniqueness: 2-Hydroxy-6-methylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and the development of new materials .
Properties
CAS No. |
1279715-26-2 |
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Molecular Formula |
C6H8BNO3 |
Molecular Weight |
152.95 g/mol |
IUPAC Name |
(6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
InChI Key |
KKBXEBLRWQXFOC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(NC1=O)C)(O)O |
Origin of Product |
United States |
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